An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid
An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-Boc-ACHC, is a bifunctional alicyclic amino acid derivative. Its rigid cyclohexane scaffold, coupled with the orthogonal protecting group strategy offered by the tert-butoxycarbonyl (Boc) group, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in drug discovery and development. The trans-stereochemistry of the amino and carboxylic acid groups at the 1 and 4 positions provides a defined spatial orientation, which is crucial for designing molecules with specific conformational constraints.[1][2] This compound is frequently utilized as an intermediate in the synthesis of a variety of pharmaceuticals, including Janus Kinase (JAK) inhibitors, and as a component in peptide synthesis.[1][3][4]
Core Chemical and Physical Properties
trans-4-(Boc-amino)cyclohexanecarboxylic acid is typically a white to off-white solid or crystalline powder.[5] It is stable under normal storage conditions, typically kept in a dark, dry place at room temperature.[6] The compound is soluble in polar organic solvents but generally insoluble in water.[2][7]
Table 1: Physical and Chemical Identification
| Property | Value |
| CAS Number | 53292-89-0 |
| Molecular Formula | C₁₂H₂₁NO₄[8] |
| Molecular Weight | 243.30 g/mol [8] |
| IUPAC Name | trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid |
| Synonyms | Boc-trans-4-aminocyclohexanecarboxylic acid, Boc-1,4-trans-ACHC-OH[4][6] |
| InChI Key | KXMRDHPZQHAXML-KYZUINATSA-N[9] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O[9] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid/crystalline powder[5] |
| Melting Point | 180-185 °C[5] |
| pKa | 4.76 ± 0.10 (Predicted)[6] |
| Purity | ≥97% to ≥99.0% (HPLC/TLC)[5][8][9] |
| Storage | Room temperature, sealed in dry, dark place[6] |
Table 3: Computational Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 75.63 Ų[8] |
| LogP | 2.1545[8] |
| Hydrogen Bond Donors | 2[8] |
| Hydrogen Bond Acceptors | 3[8] |
| Rotatable Bonds | 2[8] |
Reactivity and Functional Group Analysis
The chemical behavior of trans-4-(Boc-amino)cyclohexanecarboxylic acid is dictated by its three primary components: the cyclohexane core, the N-Boc protected amine, and the carboxylic acid. This structure allows for selective manipulation of either the N-terminus or the C-terminus.
Caption: Logical relationships of the functional moieties.
Experimental Protocols
Synthesis via Catalytic Hydrogenation and Boc Protection
A common industrial route involves the catalytic hydrogenation of p-aminobenzoic acid, followed by Boc protection of the resulting cis/trans mixture of 4-aminocyclohexanecarboxylic acid.[10][11]
-
Hydrogenation: p-Aminobenzoic acid (1 eq) is mixed with a catalyst such as 5% Ruthenium on Carbon (Ru/C) in an aqueous solution of 10% NaOH in an autoclave.[10][11]
-
The mixture is stirred under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100 °C) for approximately 20 hours until the starting material is consumed.[10][11] This yields a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[10]
-
Boc Protection: Without isolating the product, the reaction mixture is cooled. Di-tert-butyl dicarbonate (Boc₂O, 1 eq) is added to the aqueous solution.[11]
-
The reaction is stirred, often overnight, allowing for the formation of the Boc-protected amine.[3]
-
Purification: The pH is adjusted, and the product is extracted with an organic solvent like ethyl acetate. The trans isomer can be isolated from the cis isomer through methods like selective esterification or crystallization.[1][3][12]
Boc-Deprotection Protocol
The Boc group is a key feature, providing stable protection for the amine that can be readily removed under acidic conditions without affecting other parts of the molecule.[2]
-
Reagent Preparation: Prepare a solution of a strong acid. Common reagents include 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrogen chloride (HCl) in 1,4-dioxane.[13][14][15]
-
Reaction: Dissolve the trans-4-(Boc-amino)cyclohexanecarboxylic acid in the acidic solution.
-
Monitoring: The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[13][15] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: The solvent and excess acid are removed under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt).[14] The free amine can be obtained by neutralization with a base.
Caption: Typical workflow for Boc-group deprotection.
Applications in Drug Development and Peptide Synthesis
trans-4-(Boc-amino)cyclohexanecarboxylic acid serves as a crucial intermediate for introducing the 4-aminocyclohexanecarboxylic acid scaffold into larger molecules.[1] This moiety acts as a rigid spacer or a conformationally restricted amino acid analogue.
-
Pharmaceutical Intermediates: It is a documented building block in the synthesis of Janus Kinase (JAK) inhibitors and inhibitors of N-myristoyltransferase and CD38.[1][3]
-
Peptide Synthesis: The compound is used in solid-phase peptide synthesis (SPPS) to incorporate a non-natural, rigid amino acid residue into a peptide chain, which can influence the peptide's secondary structure and biological activity.[4][9]
-
Scaffold for Chemical Libraries: Its bifunctional nature allows for derivatization at both the amino and carboxylic acid ends, making it an excellent scaffold for creating diverse libraries of compounds for high-throughput screening.
Spectral Data Summary
While raw spectral data is best sourced from direct analysis, the following provides an overview of expected spectral characteristics.
Table 4: Representative Spectral Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.2-2.3 ppm), and the NH proton (broad signal).[16][17] |
| ¹³C NMR | Resonances for the carbonyls of the Boc group (~155 ppm) and carboxylic acid (~180 ppm), the quaternary carbon of the Boc group (~80 ppm), and various carbons of the cyclohexane ring.[17] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C=O stretching of the carbamate (~1685 cm⁻¹) and carboxylic acid (~1710 cm⁻¹).[18] |
| Mass Spectrometry | Expected molecular ion peaks corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode. |
For detailed spectra, direct consultation of analytical data sheets or databases such as ChemicalBook is recommended.[19][17]
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